Dermorphin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Analgesic Effects

Studies have shown dermorphin to be significantly more potent than morphine, a commonly used opioid analgesic. In animal models, dermorphin demonstrated superior pain relief at much lower doses compared to morphine [].

Source

Mechanism of Action

Dermorphin binds to mu-opioid receptors in the central nervous system, similar to morphine. This binding triggers a cascade of events that ultimately reduces pain perception. However, dermorphin appears to have a higher affinity for these receptors, leading to its stronger analgesic effect [].

Source

Advantages over Morphine

Dermorphin offers several potential advantages over morphine. Research suggests it may have a longer-lasting analgesic effect and potentially lower risk of tolerance and dependence []. Additionally, dermorphin might cause fewer side effects like constipation and nausea compared to morphine.

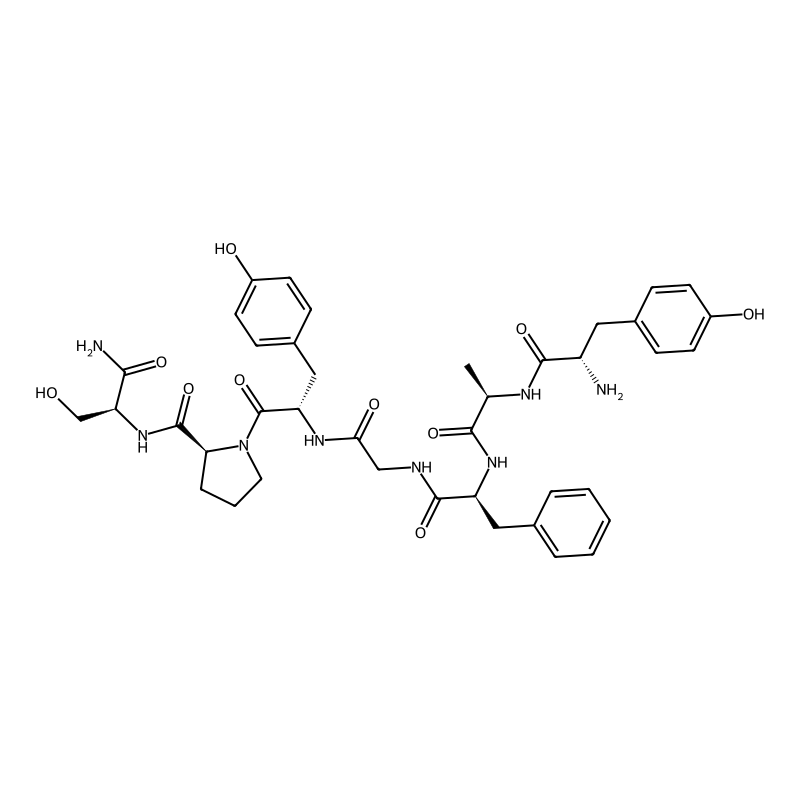

Dermorphin is a heptapeptide opioid first isolated from the skin of South American frogs, particularly those belonging to the genus Phyllomedusa. Its chemical structure is represented as H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂. Notably, dermorphin contains a D-amino acid, which is uncommon in naturally occurring peptides and contributes to its unique pharmacological profile. This compound functions primarily as a potent agonist at mu-opioid receptors, exhibiting analgesic properties that are approximately 30 to 40 times more potent than morphine .

Dermorphin's synthesis involves complex biochemical pathways, particularly posttranslational modifications facilitated by amino acid isomerases. These enzymes are crucial for incorporating D-alanine into the peptide structure, as D-amino acids are not typically encoded by the genetic code. The presence of D-alanine significantly enhances the peptide's stability and its binding affinity to opioid receptors .

Upon administration, dermorphin undergoes various metabolic transformations, including hydrolysis and receptor-mediated endocytosis, which can affect its bioavailability and duration of action. Its interaction with opioid receptors leads to a cascade of intracellular signaling that results in analgesic effects .

Dermorphin exhibits remarkable biological activity, primarily as an analgesic. It has been shown to produce long-lasting analgesia in animal models, with studies indicating an effective dose (ED50) of approximately 13 pmol/rat when administered intracerebroventricularly. This potency is significantly higher than that of morphine, which has an ED50 ranging from 28 nmol/rat to 11.3 μmol/kg depending on the administration route .

Additionally, dermorphin demonstrates minimal tolerance development compared to morphine, making it a candidate for pain management with potentially fewer side effects related to dependency . Its action is antagonized by naloxone, confirming its mechanism as an opioid agonist .

The synthesis of dermorphin can be achieved through various methods:

- Natural Extraction: Initially isolated from frog skin secretions.

- Chemical Synthesis: Solid-phase peptide synthesis techniques allow for the construction of dermorphin and its analogs.

- Biotechnological Approaches: Utilizing genetically modified organisms or synthetic biology techniques to produce dermorphin-like peptides.

Research has also focused on synthesizing analogs with modified structures to enhance potency or reduce side effects .

Dermorphin has potential applications in several fields:

- Pain Management: Due to its high potency and efficacy as an analgesic.

- Pharmaceutical Research: As a model compound for developing new opioid medications with improved safety profiles.

- Veterinary Medicine: Although illicitly used in horse racing for performance enhancement, its legitimate use could be explored for treating pain in animals .

Studies have demonstrated that dermorphin interacts specifically with mu-opioid receptors, exhibiting a high binding affinity compared to other opioid peptides like Met-enkephalin and Leu-enkephalin. The presence of the D-alanine residue is crucial for its activity and selectivity . Research indicates that dermorphin may induce less severe withdrawal symptoms and tolerance than traditional opioids like morphine, suggesting a unique pharmacological profile that warrants further investigation .

Dermorphin belongs to a class of peptides known for their opioid activity. Here are some similar compounds:

| Compound | Structure | Potency (relative to morphine) | Unique Features |

|---|---|---|---|

| Met-enkephalin | Tyr-Gly-Gly-Phe-Met | Less potent | Endogenous opioid peptide |

| Leu-enkephalin | Tyr-Gly-Gly-Phe-Leu | Less potent | Endogenous opioid peptide |

| Beta-endorphin | Tyr-Gly-Gly-Phe-Gly-Ser-Met-Asp | Moderate potency | Longer peptide with broader receptor activity |

| Hyp6-dermorphin | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Hyp-NH₂ | Comparable | Modified version of dermorphin |

Dermorphin's unique incorporation of D-alanine distinguishes it from these compounds, contributing to its enhanced potency and reduced tolerance development compared to traditional opioids like morphine .

Primary Amino Acid Sequence

Dermorphin represents a unique heptapeptide with the primary amino acid sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ [1] [2]. This sequence was first determined through amino acid composition analysis following isolation from the skin of South American frogs belonging to the genus Phyllomedusa [4]. The peptide consists of seven amino acid residues arranged in a specific linear sequence that confers its distinctive biological properties [1].

The complete amino acid sequence can be expressed using single-letter nomenclature as YAFGYPS-NH₂, where each letter represents the corresponding amino acid residue [3]. This heptapeptide structure distinguishes dermorphin from other naturally occurring opioid peptides, as it does not contain the typical N-terminal sequence Tyr-Gly-Gly-Phe found in traditional endogenous opioid peptides [3].

Research has established that dermorphin's primary structure remains consistent across different amphibian species, with the amino acid sequence being encoded by specific genetic sequences in the prodermorphin precursor [8]. The peptide is synthesized through post-translational processing of a larger precursor protein, which undergoes specific cleavage to yield the mature heptapeptide [8].

D-Alanine Incorporation in Peptide Chain

The incorporation of D-alanine at position 2 represents one of the most remarkable structural features of dermorphin [2] [10]. This D-amino acid residue is exceptionally rare among peptides synthesized by animal cells, making dermorphin unique in the vertebrate peptide repertoire [4] [10]. The presence of D-alanine in this position is encoded by a normal GCG codon for L-alanine in the genetic precursor [8] [9].

The mechanism of D-alanine incorporation involves a post-translational stereochemical inversion process [8]. Initially, L-alanine is incorporated into the peptide chain during ribosomal synthesis according to the genetic code [8]. Subsequently, an amino acid isomerase enzyme catalyzes the conversion of L-alanine to D-alanine at position 2 [2]. This stereoinversion process occurs with relatively low efficiency during the early stages of peptide biosynthesis [8].

Studies have demonstrated that the D-alanine configuration is absolutely critical for biological activity [10] [17]. When D-alanine is replaced with its L-isomer, the resulting peptide becomes virtually inactive, showing more than a 1000-fold reduction in potency [10] [13]. This dramatic difference in activity underscores the fundamental importance of the D-configuration at position 2 for proper receptor binding and biological function [13] [17].

Heptapeptide Configuration (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂)

The complete heptapeptide configuration of dermorphin follows the sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂, where each position contributes specific structural and functional properties [1] [4]. The N-terminal tyrosine residue provides the initial recognition element for opioid receptor binding [21]. The second position D-alanine confers enzymatic stability and receptor selectivity [13] [17].

Position 3 contains L-phenylalanine, which contributes to the aromatic character necessary for receptor binding efficacy [12]. The fourth position glycine provides conformational flexibility to the peptide backbone [13]. Position 5 features a second tyrosine residue that enhances receptor selectivity and binding affinity [15]. The sixth position contains L-proline, which introduces conformational constraints and contributes to peptide stability [25].

The C-terminal serine at position 7 is present as an amide (Ser-NH₂), which protects the peptide from carboxypeptidase degradation [22]. This amidation is crucial for maintaining peptide integrity and biological activity in physiological conditions [17]. The overall heptapeptide configuration creates a compact structure with specific spatial arrangements of functional groups necessary for opioid receptor interaction [25].

| Position | Amino Acid | Configuration | Side Chain | Functional Role |

|---|---|---|---|---|

| 1 | Tyrosine | L | 4-Hydroxybenzyl | Receptor recognition |

| 2 | Alanine | D | Methyl | Enzymatic stability |

| 3 | Phenylalanine | L | Benzyl | Binding efficacy |

| 4 | Glycine | Achiral | Hydrogen | Conformational flexibility |

| 5 | Tyrosine | L | 4-Hydroxybenzyl | Receptor selectivity |

| 6 | Proline | L | Pyrrolidine ring | Conformational stability |

| 7 | Serine | L | Hydroxymethyl-NH₂ | Protection from degradation |

Stereochemical Properties

The stereochemical properties of dermorphin are defined by the specific three-dimensional arrangement of its constituent amino acids [25]. The peptide contains six chiral centers, with five amino acids in the L-configuration and one in the D-configuration [1]. This unique stereochemical arrangement creates a distinct spatial distribution of functional groups that is essential for biological activity [25].

Molecular mechanics studies have revealed that dermorphin can adopt multiple conformational states [25]. The presence of D-alanine at position 2 and L-proline at position 6 creates potential β-turn structures at both the N-terminal and C-terminal regions of the peptide [25]. Three types of β-turns are possible at the N-terminus (types II', III', and V'), while two types are possible at the C-terminus (types I and III) [25].

The most stable conformations of dermorphin feature β-sheet structures with favorable interactions between the tyrosine residues at positions 1 and 5 [25]. These conformations are characterized by three hydrogen bonds and a semi-rigid β-sheet segment that may play a crucial role in receptor-selective interactions [25]. The stereochemical arrangement also influences the peptide's resistance to enzymatic degradation, particularly by aminopeptidases and carboxypeptidases [16] [22].

Nuclear magnetic resonance studies of dermorphin analogs have shown that certain structural modifications can lead to cis-trans isomerization around amide bonds [18]. This conformational flexibility is particularly evident in N-methylated derivatives, where the ratio of cis to trans conformers can significantly influence biological activity [18].

Molecular Weight and Physical Properties

Dermorphin possesses a molecular weight of 802.87 grams per mole, corresponding to its molecular formula C₄₀H₅₀N₈O₁₀ [1] [3]. This molecular weight places dermorphin in the category of small peptides suitable for potential pharmaceutical applications [24]. The compound has a CAS registry number of 77614-16-5, which serves as its unique chemical identifier [1] [3].

The physical properties of dermorphin include a melting point range of 157-159°C, indicating thermal stability under normal handling conditions [24]. The predicted boiling point is 1323.8 ± 65.0°C, though this value is theoretical due to decomposition occurring at much lower temperatures [24]. The calculated density is 1.363 ± 0.06 grams per cubic centimeter [24].

Dermorphin exhibits good solubility in water at concentrations up to 50 milligrams per milliliter [6] [24]. The peptide is also soluble in various organic solvents including methanol, ethanol, and acetone [24]. This solubility profile facilitates its handling and formulation for research applications [24].

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 802.87 | g/mol |

| Molecular Formula | C₄₀H₅₀N₈O₁₀ | - |

| Melting Point | 157-159 | °C |

| Density (Predicted) | 1.363 ± 0.06 | g/cm³ |

| Water Solubility | 50 | mg/mL |

| CAS Number | 77614-16-5 | - |

The peptide demonstrates stability under acidic conditions but may undergo decomposition under basic conditions [24]. Recommended storage conditions include temperatures between 2-8°C to maintain chemical integrity [24]. The compound shows no significant absorption in the visible light range due to the absence of colored chromophores [24].

Structure-Activity Relationship

Importance of N-Terminal Tetrapeptide

Structure-activity relationship studies have conclusively demonstrated that the N-terminal tetrapeptide sequence Tyr-D-Ala-Phe-Gly represents the minimal structural requirement for full dermorphin biological activity [17] [23]. This tetrapeptide segment contains all the essential structural elements necessary for opioid receptor recognition and binding [15] [16].

Research using systematically truncated dermorphin analogs has shown that removal of amino acids beyond the fourth position results in compounds that retain significant biological activity [17] [22]. The tetrapeptide H-Tyr-D-Ala-Phe-Gly-OH exhibits potent analgesic activity that is comparable to or greater than morphine in various animal models [16] [18].

Studies comparing dermorphin with its tetrapeptide derivative have revealed that both the N-terminal tetrapeptide and C-terminal tripeptide contribute to overall receptor binding affinity [15]. However, the N-terminal segment provides the primary recognition elements, while the C-terminal region primarily serves to stabilize receptor interactions and enhance selectivity [15].

Modifications to the N-terminal tetrapeptide structure have been extensively investigated [12] [16]. Replacement of D-alanine at position 2 with D-arginine has yielded tetrapeptide analogs with enhanced potency and improved enzymatic stability [16] [18]. These findings have led to the development of numerous tetrapeptide derivatives with therapeutic potential [23].

Role of D-Alanine in Position 2

The D-alanine residue at position 2 serves multiple critical functions in dermorphin's structure-activity profile [10] [13]. Foremost, this residue is absolutely essential for biological activity, as demonstrated by the complete loss of potency when replaced with L-alanine [10] [17]. The D-configuration at this position is unique among vertebrate-derived peptides and represents a key evolutionary adaptation [2] [4].

The D-alanine residue provides exceptional resistance to enzymatic degradation by aminopeptidases [16] [22]. This protection is crucial for maintaining peptide integrity in biological systems where L-amino acid-specific enzymes are abundant [16]. Studies have shown that dermorphin exhibits significantly greater stability compared to peptides containing only L-amino acids [22].

Receptor binding studies have revealed that the D-alanine at position 2 contributes to the high selectivity of dermorphin for mu-opioid receptors [13] [22]. This selectivity is lost when D-alanine is replaced with its L-isomer, resulting in reduced receptor affinity and altered pharmacological profiles [13]. The D-configuration appears to create optimal spatial arrangements for receptor interaction [10].

Modifications of the D-alanine residue have been extensively studied to understand its functional requirements [9] [16]. Replacement with other D-amino acids such as D-arginine can enhance certain properties while maintaining the critical D-configuration [16]. These studies have provided insights into the specific steric and electronic requirements at position 2 [12] [16].

Significance of Tyrosine Residues

Dermorphin contains two tyrosine residues at positions 1 and 5, both of which play crucial roles in receptor binding and selectivity [12] [15]. The N-terminal tyrosine at position 1 serves as the primary recognition element for opioid receptor binding [21]. This residue is essential for initial receptor contact and provides the phenolic hydroxyl group necessary for hydrogen bonding interactions [12].

Studies examining tyrosine modifications have demonstrated the importance of the phenolic hydroxyl group [12] [21]. Methylation of the hydroxyl group at position 1 results in maintained receptor affinity, though with some reduction in potency [21]. Complete removal of the hydroxyl group or replacement with other aromatic amino acids leads to significant decreases in biological activity [21].

The tyrosine residue at position 5 contributes to receptor selectivity and binding stability [15]. This residue participates in secondary interactions that enhance the overall binding affinity and duration of receptor engagement [15]. Molecular modeling studies suggest that the two tyrosine residues can interact through π-π stacking or hydrogen bonding, contributing to peptide conformation [25].

Comparative studies with dermorphin analogs lacking one or both tyrosine residues have revealed their differential contributions [15]. While the N-terminal tyrosine is absolutely required for activity, the tyrosine at position 5 primarily influences receptor selectivity and binding kinetics [15]. These findings have informed the design of simplified dermorphin analogs with retained biological activity [12].

Contribution of Phenylalanine to Binding Efficacy

The phenylalanine residue at position 3 provides essential aromatic character that contributes significantly to dermorphin's binding efficacy [12]. This residue participates in hydrophobic interactions with the opioid receptor binding site and helps optimize the spatial arrangement of the peptide within the receptor pocket [12]. Studies using phenylalanine analogs have demonstrated its importance for high-affinity binding [12].

Replacement of phenylalanine with other aromatic amino acids has yielded analogs with modified binding properties [12]. Substitution with 2',6'-dimethylphenylalanine has resulted in compounds with enhanced receptor affinity and improved selectivity [12]. These modifications suggest that the aromatic ring system at position 3 can accommodate structural variations while maintaining or enhancing activity [12].

The contribution of phenylalanine to binding efficacy is related to its ability to participate in π-π interactions with aromatic residues in the receptor binding site [12]. The benzyl side chain provides optimal hydrophobic contacts that stabilize the peptide-receptor complex [12]. This interaction is complementary to the hydrogen bonding provided by the tyrosine residues [12].

Genomic Organization

Dermorphin genes reside in small tandem clusters of two–four copies in Phyllomedusa sauvagei and Phyllomedusa bicolor integumentary genomes. Each gene comprises:

| Region | Average length (base pairs) | Functional notes | Key sources |

|---|---|---|---|

| 5′-untranslated exon | 120 bp [1] | Contains transcriptional enhancers active in granular glands | [1] [2] |

| Signal peptide exon | 66 bp (22 codons) [3] | Encodes hydrophobic leader targeting precursor to endoplasmic reticulum | [3] |

| Repeat module exon | 105 bp (35 codons) ×4 [1] | Each repeat carries one dermorphin progenitor plus Lys-Arg / Glu-Ala-Lys-Lys processing motifs | [1] [4] |

| 3′-untranslated region | 180–220 bp [1] | AU-rich elements for rapid transcript turnover | [1] |

Transcript Features

Granular-gland messenger ribonucleic acid is ~0.85 kilobases and contains a 7-methylguanosine cap, short 5′ leader, open reading frame (~600 bp) and 60–100-adenosine poly(A) tail [1] [4]. Transcripts show very high codon usage bias for alanine (GCG) at positions predicted to become D-alanine in the final peptide [1].

Precursor Proteins and Post-Translational Modifications

Dermorphin is synthesized as prepro-dermorphin (≈10 kDa) with three functional domains [5] [6]:

| Domain | Amino-acid span | Post-translational events | Cellular compartment |

|---|---|---|---|

| Signal peptide | 1–22 | Co-translational cleavage by endoplasmic-reticulum signal peptidase | Rough endoplasmic reticulum |

| Acidic pro-segment | 23–45 | Maintains precursor solubility; removed by proprotein convertase subtilisin/kexin type 2 | Trans-Golgi network |

| Tandem repeats (×4) | 46–≈185 | Sequential Lys-Arg cleavage, C-terminal amidation, proline-6 hydroxylation, L→D inversion | Secretory granule lumen |

Mass spectrometry of native precursors demonstrates that cleavage yields both dermorphin and co-stored δ-selective deltorphin peptides from the same polypeptide [5] [7].

L-Alanine to D-Alanine Conversion Mechanism

Coding Paradox

Despite the mature peptide containing D-alanine, the precursor encodes canonical GCG (L-alanine) at codon 2 [1]. Thus chirality inversion is obligatory post-translationally.

Chemical Steps

Isotope-exchange experiments with tritiated water showed proton abstraction–reprotonation at the α-carbon, consistent with a dehydrogenation–hydrogenation mechanism analogous to bacterial alanine racemase but occurring on a peptide-bound residue [8].

Amino Acid Isomerase Activity

Enzyme Identity

A 52 kilodalton glycoprotein termed peptidyl-aminoacyl-L/D-isomerase has been purified from Bombina skin and exhibits 59 percent sequence identity to a putative isomerase domain within frog IgG Fcγ-binding protein [9]. Orthologous cDNAs are present in Phyllomedusa libraries, suggesting shared catalytic machinery [8].

Substrate Specificity

Fluorescence assays show relaxed tolerance at position 2 (Ala, Ile, Met) but strict preference for a hydrophobic residue at position 1 and a small residue at position 3 [9]. Dermorphin meets this consensus (Tyr-Ala-Phe- …), enabling high catalytic efficiency (k_cat ≈ 1 s⁻¹ at 25 °C) [9].

Catalytic Residues

Diethyl-pyrocarbonate inhibition and sequence alignment implicate two conserved histidines as acid–base catalysts, while absence of inhibition by hydroxylamine rules out pyridoxal phosphate involvement [8] [9].

Evolutionary Conservation of Dermorphin Genes

Phylogenetic analyses of precursor repeats across eight Phyllomedusa species reveal 86 percent nucleotide identity in acidic spacers but hyper-variability at the heptapeptide codons (dN/dS ≈ 2.8), signifying positive selection on opioid pharmacophores [7]. Whole-transcriptome screens detect orthologous isomerase mRNAs in Xenopus tropicalis and Rana species, though endogenous D-alanine peptides are absent, implying latent enzymatic potential [9] [10].

Comparative Genomics with Related Peptides

Shared Prepro-Architecture

Dermorphin, deltorphin, dermaseptin and adenoregulin precursor genes share an export exon consisting of signal peptide plus acidic spacer [2].

| Peptide family | Mature length (amino acids) | Receptor selectivity | Repeat motif size | Common processing sites |

|---|---|---|---|---|

| Dermorphin | 7 | μ-opioid [11] | 35 aa [1] | Lys-Arg; Glu-Ala-Lys-Lys |

| Deltorphin | 7 | δ-opioid [7] | 35 aa [7] | Lys-Arg; Gly-Glu-Ala-Lys-Lys |

| Dermaseptin | 28-34 | Antimicrobial [2] | 33 aa [2] | Lys-Arg |

| Adenoregulin | 33 | Adenosine-receptor modulator [2] | 33 aa [2] | Lys-Arg |

Divergence Timelines

Molecular-clock calibration (0.7 substitutions per site per 100 million years in spacer regions) dates the split between opioid and antimicrobial lineages to ~55 million years ago, coinciding with diversification of Neobatrachia [10].

Concluding Remarks

Dermorphin biosynthesis exemplifies extreme post-translational innovation: a conventional ribosomal product is converted into a potent μ-opioid ligand through strategic signal-peptide guided trafficking, multi-step proteolysis, selective hydroxylation, amidation and a unique enzymatic L-to-D stereoinversion. Conservation of gene architecture alongside adaptive diversification of pharmacophoric repeats underscores how amphibian skin has co-opted a single genetic scaffold to generate a pharmacopeia of defensive peptides.

Key Research Highlights

- Four tandem 35-codon repeats in prepro-dermorphin encode multiple dermorphin copies with intervening acidic spacers [1].

- D-alanine arises from isomerization of encoded L-alanine within secretory granules, mediated by a histidine-dependent peptidyl-aminoacyl-isomerase [8] [9].

- Post-Golgi cleavage at Lys-Arg and subsequent C-terminal amidation yield the amidated heptapeptide with optional proline-6 hydroxylation [5].

- Comparative genomics reveals a shared export exon among opioid, antimicrobial and hormone-like frog peptides, indicating descent from a common ancestral gene [2].